molecular formula C17H24N2O B12267299 N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12267299
M. Wt: 272.4 g/mol
InChI Key: WGQKHAXUMSBWKT-UHFFFAOYSA-N
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Description

N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally characterized by a piperidine ring substituted with a phenylethyl group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H24N2O/c1-13(14-6-3-2-4-7-14)19-11-5-8-16(12-19)18-17(20)15-9-10-15/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)

InChI Key

WGQKHAXUMSBWKT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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